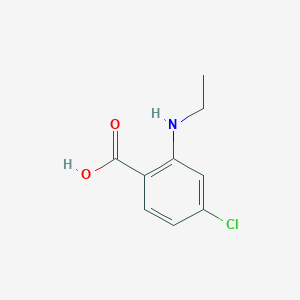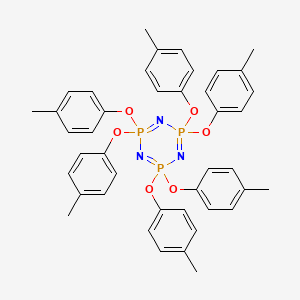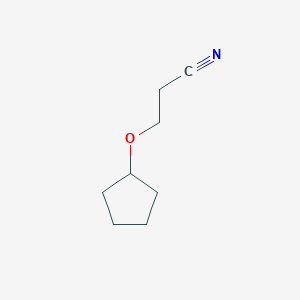
3-(Cyclopentyloxy)propanenitrile
Übersicht
Beschreibung
3-(Cyclopentyloxy)propanenitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.2 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentane ring attached to a propionitrile group via an ether linkage . The IUPAC name for this compound is this compound .Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
Nitrile compounds, including structures similar to 3-(Cyclopentyloxy)propanenitrile, have been utilized as intermediates in organic synthesis. For instance, β-hydroxy nitriles, which can be derived from similar nitrile compounds, are synthesized using Schiff base complexes as catalysts. This process is highly regioselective and yields compounds that are important intermediates towards biologically-active molecules under neutral and mild conditions (Naeimi & Moradian, 2006).
Environmental Remediation
Nitrile compounds have also been studied in the context of environmental remediation. Research on the degradation of similar nitrile compounds using micro-electrolysis systems has shown promising results. The study demonstrates the effectiveness of such systems in degrading nitrile pollutants, suggesting potential applications in water treatment and pollution control (Lai et al., 2013).
Green Chemistry and Catalysis
The use of ultrasound-promoted enantioselective transesterification catalyzed by lipase, demonstrated with similar nitrile compounds, highlights the potential of green chemistry approaches in synthesizing key chiral building blocks. This method, which enhances enzyme activity and enantioselectivity under ultrasound irradiation, could be applicable to compounds like this compound for the synthesis of important pharmaceutical intermediates (Liu et al., 2016).
Antimicrobial Activity
Research involving 2-arylhydrazononitriles, which share structural similarities with this compound, has led to the synthesis of novel heterocyclic compounds with significant antimicrobial activities. This suggests potential applications of similar nitrile compounds in developing new antimicrobial agents (Behbehani et al., 2011).
Biopolymer and Material Science
In material science, biocompatible aliphatic terpolymers incorporating nitrile functions have been synthesized for various applications, including as sensors and imaging agents. Such research indicates the versatility of nitrile compounds in creating multifunctional materials for biomedical and environmental applications (Mahapatra et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-cyclopentyloxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-3-7-10-8-4-1-2-5-8/h8H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHCEHOVIMCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



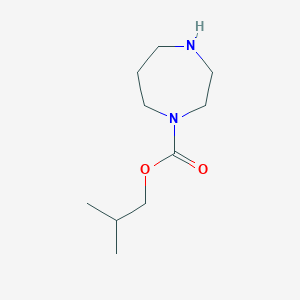
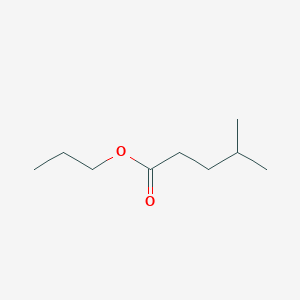
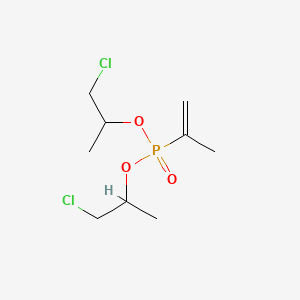


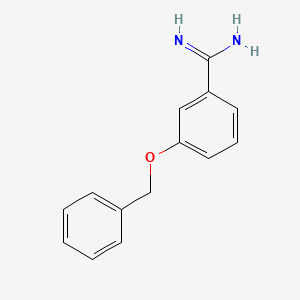
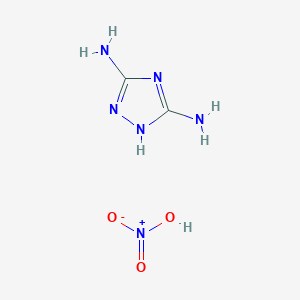
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-2-carboxylic acid](/img/structure/B3369907.png)



